Lipophilicity (XLogP3) Differentiation: 5-Bromo-2-propyl vs. 5-Bromo-2-methyl-2H-indazole
The target compound exhibits a computed XLogP3 value 0.8 log units higher than its methyl analog, indicating significantly greater lipophilicity. This directly impacts predicted membrane permeability and metabolic stability [1][2].
| Evidence Dimension | Lipophilicity (Computed XLogP3) |
|---|---|
| Target Compound Data | 3.1 |
| Comparator Or Baseline | 5-Bromo-2-methyl-2H-indazole: XLogP3 = 2.3 |
| Quantified Difference | +0.8 log units |
| Conditions | Computed by XLogP3 3.0 (PubChem release) |
Why This Matters
A higher logP value is a critical parameter for predicting a compound's ability to cross lipid bilayers, directly influencing oral bioavailability and cellular uptake in biological assays.
- [1] PubChem Compound Summary. 5-Bromo-2-propyl-2H-indazole. CID 53217448. National Center for Biotechnology Information. Retrieved 2026-04-25. View Source
- [2] PubChem Compound Summary. 5-Bromo-2-methyl-2H-indazole. CID 11514007. National Center for Biotechnology Information. Retrieved 2026-04-25. View Source
